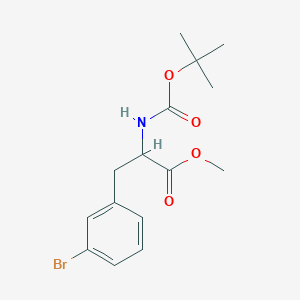

3-Bromo-N-Boc-DL-phenylalanine methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-N-Boc-DL-phenylalanine methyl ester is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom at the third position of the phenyl ring, a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a methyl ester group on the carboxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-Boc-DL-phenylalanine methyl ester typically involves several steps:

Bromination: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Protection of the Amino Group: The amino group of the brominated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

Esterification: The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl) to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-N-Boc-DL-phenylalanine methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane (DCM).

Major Products Formed

Substitution Reactions: Depending on the nucleophile, products like azido, thio, or alkoxy derivatives of phenylalanine.

Hydrolysis: 3-Bromo-N-Boc-DL-phenylalanine.

Deprotection: 3-Bromo-DL-phenylalanine methyl ester.

Applications De Recherche Scientifique

3-Bromo-N-Boc-DL-phenylalanine methyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-Bromo-N-Boc-DL-phenylalanine methyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and Boc protecting group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-N-Boc-DL-phenylalanine methyl ester: Similar structure with a chlorine atom instead of bromine.

3-Iodo-N-Boc-DL-phenylalanine methyl ester: Contains an iodine atom in place of bromine.

N-Boc-DL-phenylalanine methyl ester: Lacks the halogen substituent on the phenyl ring.

Uniqueness

3-Bromo-N-Boc-DL-phenylalanine methyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The Boc protecting group provides stability during synthetic procedures, and the methyl ester group facilitates incorporation into larger molecules.

Activité Biologique

3-Bromo-N-Boc-DL-phenylalanine methyl ester is a synthetic derivative of phenylalanine, notable for its unique structural features, including a bromine atom at the 3-position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C15H20BrNO4, with a molecular weight of approximately 358.23 g/mol. The compound's structure can be represented as follows:

Key Features:

- Bromine Atom: Enhances reactivity and biological activity.

- Boc Group: Provides stability during synthesis and can be removed to yield free amino acids.

- Methyl Ester: Facilitates incorporation into larger molecules and influences solubility.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The bromine atom may enhance binding affinity to specific molecular targets, thereby blocking enzymatic activity. This characteristic is critical in the design of therapeutic agents targeting various diseases, including cancer and bacterial infections .

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study evaluated the antimicrobial properties of various amino acid derivatives, including this compound. Results indicated that derivatives with halogen substitutions exhibited significant antibacterial activity against strains such as Mycobacterium tuberculosis and Escherichia coli.

- The compound was found to have a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against certain Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .

- Enzyme Inhibition:

-

Cytotoxicity Studies:

- Cytotoxicity assessments on various cancer cell lines showed that the compound exhibits selective toxicity, with hydrolyzed forms demonstrating enhanced activity compared to their methyl ester counterparts . This suggests that the biological activity may be significantly influenced by the compound's structural modifications.

Comparative Analysis with Similar Compounds

| Compound Name | Bromine Substitution | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 3-Chloro-N-Boc-DL-phenylalanine methyl ester | No | Low | Yes |

| N-Boc-DL-phenylalanine methyl ester | No | Low | No |

The presence of the bromine atom in this compound is crucial for its enhanced biological activities compared to other derivatives.

Propriétés

IUPAC Name |

methyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHCHYFRSFBCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.